molecular formula C5H9NO2 B1586202 4-Hydroxy-4-methylpyrrolidin-2-one CAS No. 53598-98-4

4-Hydroxy-4-methylpyrrolidin-2-one

Cat. No. B1586202
CAS RN: 53598-98-4
M. Wt: 115.13 g/mol
InChI Key: IKBAOKIBAADRKR-UHFFFAOYSA-N
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Description

“4-Hydroxy-4-methylpyrrolidin-2-one” is a chemical compound with the CAS Number 53598-98-4 . It has a molecular weight of 115.13 and its IUPAC name is 4-hydroxy-4-methyl-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-4-methylpyrrolidin-2-one” can be determined by single-crystal X-ray diffraction (SC-XRD) analysis . This method is widely used to determine the structure of organic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Hydroxy-4-methylpyrrolidin-2-one” are not available, it’s worth noting that pyrrolidine, a similar compound, is widely used in drug discovery due to its versatile scaffold for novel biologically active compounds .


Physical And Chemical Properties Analysis

“4-Hydroxy-4-methylpyrrolidin-2-one” is a powder with a melting point of 136-137°C . It’s important to note that the physical and chemical properties of a substance can be determined by various methods, including hardness, density, melting and boiling points .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Hydroxy-4-methylpyrrolidin-2-one derivatives are pivotal in synthesizing a wide range of biologically active compounds. For example, derivatives such as 4-fluoropyrrolidine are crucial in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. These inhibitors are significant in developing treatments for conditions like diabetes and obesity. The synthesis of N-protected 4-fluoropyrrolidine derivatives through methods like double fluorination showcases the compound's utility in creating intermediates for further medicinal applications (Singh & Umemoto, 2011).

Enzymatic Synthesis and Chiral Intermediates

Optically active 4-hydroxypyrrolidin-2-one and its N-substituted derivatives serve as versatile intermediates for synthesizing various pharmaceuticals. Techniques for creating these optically active derivatives include enzymatic reactions and multistep synthesis from natural chiral intermediates, highlighting the compound's role in accessing a broad range of therapeutics (Jeong, Hwang, & Ahn, 2005).

Organic Synthesis and Catalysis

4-Hydroxy-4-methylpyrrolidin-2-one is instrumental in organic synthesis, serving as a building block for various chemical reactions. It has been used to create densely substituted L-proline esters, which act as catalysts for asymmetric Michael additions, illustrating the compound's utility in enhancing synthetic efficiency and selectivity in organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Antioxidant and Biochemical Studies

The compound also finds relevance in biochemical studies, particularly in understanding oxidative stress mechanisms. For instance, 4-hydroxy-2-nonenal, a product of lipid peroxidation, has been extensively studied for its cytotoxic effects and interactions with cellular components, shedding light on the biochemical pathways involved in cell damage and aging (Spickett, 2013).

Novel Synthetic Routes and Environmental Considerations

Research into novel and environmentally friendly synthetic routes for derivatives of 4-Hydroxy-4-methylpyrrolidin-2-one underscores the ongoing efforts to develop sustainable and efficient methods for chemical synthesis. The use of zeolites for the synthesis of hydroxypyrrolidines from corresponding sugars illustrates advancements in green chemistry, optimizing reaction conditions while minimizing environmental impact (Fan, Chuah, & Jaenicke, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-Hydroxy-4-methylpyrrolidin-2-one” are not available, it’s worth noting that synthetic chemistry, which includes the synthesis of such compounds, has many future directions. These include improving synthetic efficiencies, making synthetic processes more environmentally friendly, and generating structural diversity .

properties

IUPAC Name

4-hydroxy-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBAOKIBAADRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379327
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-methylpyrrolidin-2-one

CAS RN

53598-98-4
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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